SARS-CoV-2-IN-14

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

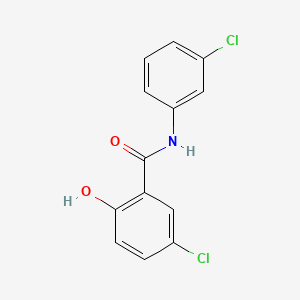

5-chloro-N-(3-chlorophenyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-13(18)11-7-9(15)4-5-12(11)17/h1-7,17H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDGLRGDIKDWIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176752 |

Source

|

| Record name | 3',5-Dichlorosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22203-98-1 |

Source

|

| Record name | 3',5-Dichlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022203981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5-Dichlorosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-DICHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9HQV0JFNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2-IN-14

Disclaimer: The designation "SARS-CoV-2-IN-14" is not a unique identifier for a single chemical entity. It is used by various chemical suppliers to refer to at least three distinct compounds with different mechanisms of action against SARS-CoV-2. This guide provides a detailed analysis of each of these molecules based on available scientific literature.

Section 1: this compound (Niclosamide Analogue)

This compound, identified as compound 6 in some literature, is an analogue of the well-known anthelmintic drug niclosamide. It exhibits potent anti-SARS-CoV-2 activity with a multifaceted mechanism of action primarily targeting host cell pathways utilized by the virus.

Core Mechanism of Action

The antiviral activity of this niclosamide analogue is attributed to several host-directed mechanisms, making it less susceptible to viral mutations. These mechanisms include the inhibition of viral entry, disruption of viral replication through autophagy modulation, and prevention of virus-induced cell-cell fusion (syncytia formation).

Data Presentation

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 0.39 µM | Vero cells | Cytopathic Effect (CPE) Assay | [1][2] |

| CC50 | >5 µM | Vero cells | Cytotoxicity Assay | [3] |

| Selectivity Index (SI) | >12.8 | Vero cells | - | [3] |

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of this niclosamide analogue involves interference with several host cellular processes.

Caption: Multifaceted mechanism of the niclosamide analogue.

Experimental Protocols

1. Cytopathic Effect (CPE) Assay in Vero E6 Cells

This assay measures the ability of a compound to protect cells from virus-induced death.[4][5]

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the niclosamide analogue in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of viable cells. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Syncytia Formation Assay

This assay evaluates the compound's ability to inhibit the fusion of infected cells with neighboring healthy cells.[6]

-

Cell Co-culture: Co-culture producer cells (e.g., 293FT) expressing the SARS-CoV-2 spike protein with target cells (e.g., 293T) expressing the ACE2 receptor.

-

Compound Treatment: Add serial dilutions of the niclosamide analogue to the co-culture.

-

Incubation: Incubate the cells for 24-48 hours to allow for cell-cell fusion.

-

Visualization and Quantification: Stain the cells with a nuclear stain (e.g., DAPI) and a cytoplasmic stain. Image the cells using a high-content imager. Quantify syncytia by identifying multinucleated cells (cells with more than three nuclei).

-

Data Analysis: Determine the concentration of the compound that inhibits syncytia formation by 50%.

Section 2: SARS-CoV-2 Mpro-IN-14 (Compound 19)

This compound is described as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). Mpro is a viral cysteine protease essential for processing viral polyproteins, making it a key antiviral target.

Note on Compound Identity: The identifier "Compound 19" appears in different publications with varying IC50 values, suggesting it may refer to distinct chemical structures. The data presented here corresponds to the information provided by a specific supplier.

Core Mechanism of Action

SARS-CoV-2 Mpro-IN-14 directly inhibits the enzymatic activity of the main protease. By binding to the active site of Mpro, it prevents the cleavage of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), thereby halting viral replication.

Data Presentation

| Parameter | Value | Assay Type |

| IC50 | 0.044 µM | FRET-based Enzymatic Assay |

Signaling Pathways and Experimental Workflows

The mechanism is a direct inhibition of a key viral enzyme.

Caption: Direct inhibition of Mpro by SARS-CoV-2 Mpro-IN-14.

Experimental Protocols

1. FRET-based Mpro Enzymatic Assay

This in vitro assay measures the enzymatic activity of Mpro and the inhibitory effect of compounds.[7][8]

-

Reagents and Buffers:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

FRET substrate: A peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) separated by the Mpro cleavage sequence.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

-

Assay Procedure:

-

Add assay buffer to the wells of a black 96-well plate.

-

Add serial dilutions of "SARS-CoV-2 Mpro-IN-14" or control compounds to the wells.

-

Add the Mpro enzyme to all wells except the negative control.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the FRET substrate.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~340 nm, emission ~490 nm).

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the Mpro activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Section 3: SARS-CoV-2 3CLpro-IN-14 (Compound 11j)

This compound is an orally active inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is synonymous with the main protease (Mpro). It demonstrates significant antiviral activity in cell-based assays with low cytotoxicity.

Core Mechanism of Action

Similar to "SARS-CoV-2 Mpro-IN-14 (Compound 19)", this inhibitor targets the catalytic activity of the 3CLpro. By blocking the protease, it prevents the maturation of viral non-structural proteins, thereby inhibiting viral replication within host cells.

Data Presentation

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.18 µM | Vero E6 cells | Cytopathic Effect (CPE) Assay | [9] |

| IC50 | 1.646 µM | - | Enzymatic Assay | [9] |

| CC50 | > 50 µM | Vero E6 cells | Cytotoxicity Assay | [9] |

| Selectivity Index (SI) | > 277 | Vero E6 cells | - | [9] |

Signaling Pathways and Experimental Workflows

The workflow illustrates the process of evaluating a 3CLpro inhibitor in a cell-based system.

References

- 1. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. c19early.org [c19early.org]

- 7. benchchem.com [benchchem.com]

- 8. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

SARS-CoV-2 Main Protease (Mpro): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and validation of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), as a critical target for antiviral drug development. Mpro plays an essential role in the viral life cycle by processing polyproteins translated from the viral RNA genome into functional non-structural proteins (NSPs), which are vital for viral replication and virion assembly.[1][2] Inhibition of Mpro activity is a key strategy to impede viral replication.[1]

Target Identification and Rationale

The SARS-CoV-2 genome encodes two crucial cysteine proteases: Mpro and the papain-like protease (PLpro).[1] Mpro is responsible for cleaving the viral polyprotein 1ab at multiple sites, a process necessary for the release of NSPs.[1][2] The unique cleavage site specificity of Mpro, which recognizes a Leu-Gln-Ser-Ala-Gly sequence, is distinct from that of known human cysteine proteases, making it an attractive target for selective inhibitors with a potentially high therapeutic index.[1] The active site of Mpro contains a Cys-His catalytic dyad, which is a hallmark of cysteine proteases and a primary focus for inhibitor design.[3]

Quantitative Data for Mpro Inhibitors

A number of approved drugs have been screened for their inhibitory activity against SARS-CoV-2 Mpro. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds identified in a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

| Compound | IC50 (µM) |

| Manidipine | 4.8 |

| Boceprevir | 5.4 |

| Lercanidipine | 16.2 |

| Bedaquiline | 18.7 |

| Efonidipine | 38.5 |

Data sourced from a study identifying 14 known drugs as Mpro inhibitors.[1][3]

Experimental Protocols

Recombinant SARS-CoV-2 Mpro Expression and Purification

A detailed protocol for producing recombinant Mpro is crucial for in vitro assays.

-

Vector Construction: The gene for SARS-CoV-2 Mpro, often with a His6-tag for purification, is cloned into an expression vector such as pGEX-6p-1.[3]

-

Protein Expression: The expression vector is transformed into a suitable bacterial host, like E. coli. Protein expression is induced, typically by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The His-tagged Mpro is then purified from the cell lysate using affinity chromatography, such as a nickel-charged resin column. The His-tag may be cleaved off using a specific protease, like PreScission protease, followed by further purification steps to ensure high purity.[3]

Mpro Enzymatic Activity Assay (FRET-based)

This assay is commonly used to screen for and characterize Mpro inhibitors.

-

Principle: The assay utilizes a synthetic peptide substrate that mimics the Mpro cleavage site and is labeled with a FRET pair, such as an Edans-Dabcyl pair. In the intact substrate, the fluorescence of Edans is quenched by Dabcyl. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[1]

-

Procedure:

-

Recombinant Mpro (e.g., 100 nM) is pre-incubated with the test compounds at various concentrations in an appropriate assay buffer.

-

The enzymatic reaction is initiated by adding the FRET-labeled peptide substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.[1]

-

Cellular Antiviral Assay

Validating the antiviral activity of Mpro inhibitors in a cellular context is a critical step.

-

Cell Lines: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of the test compounds.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After a suitable incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by:

-

Plaque Reduction Assay: Staining the cells to visualize and count viral plaques.

-

qRT-PCR: Measuring the reduction in viral RNA levels.

-

Cytopathic Effect (CPE) Assay: Assessing the inhibition of virus-induced cell death, often using a cell viability dye like MTT or CellTiter-Glo.

-

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve. The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

Signaling Pathways and Workflows

SARS-CoV-2 Replication Cycle and Mpro Involvement

The following diagram illustrates the central role of the main protease (Mpro) in the SARS-CoV-2 replication cycle.

Caption: Role of Mpro in the SARS-CoV-2 life cycle.

Workflow for Mpro Inhibitor Identification and Validation

The diagram below outlines a typical workflow for the discovery and validation of SARS-CoV-2 Mpro inhibitors.

Caption: General workflow for antiviral drug discovery.

References

SARS-CoV-2-IN-14: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of SARS-CoV-2-IN-14, a potent inhibitor of SARS-CoV-2. The document details the experimental protocols for its characterization and presents quantitative data in a structured format for ease of comparison. Furthermore, it elucidates the compound's mechanism of action through signaling pathway diagrams.

Discovery and Rationale

This compound, also identified as compound 6 in the primary literature, is a niclosamide analogue developed as part of a broader effort to optimize the antiviral properties of niclosamide, an FDA-approved anthelmintic drug.[1][2] Niclosamide itself has demonstrated broad-spectrum antiviral activity, but its clinical application for systemic diseases is hampered by poor bioavailability.[2][3] The discovery of this compound stemmed from structure-activity relationship (SAR) studies aimed at improving the physicochemical and pharmacokinetic properties of the niclosamide scaffold while retaining or enhancing its antiviral potency against SARS-CoV-2.[3][4]

Synthesis of this compound (Compound 6)

The synthesis of this compound is a two-step process starting from commercially available reagents. The general procedure involves the coupling of a substituted salicylic acid with a substituted aniline.[4]

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: General Synthesis of Niclosamide Analogues

The synthesis of this compound (compound 6) is achieved by reacting 5-chlorosalicylic acid with 3-chloroaniline.[4] While the specific activating agent for this reaction is described in the broader context of synthesizing a series of analogues, a common method involves the use of a coupling agent or conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride) followed by reaction with the aniline. The resulting product is then purified, typically by recrystallization, to yield the final compound as a white solid.[4]

Biological Activity and Pharmacokinetic Properties

This compound has been evaluated for its in vitro efficacy against SARS-CoV-2, its cytotoxicity, and its metabolic stability. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Compound | IC50 (µM) [Assay] | CC50 (µM) [Cell Line] | Selectivity Index (SI) | Reference |

| This compound (Compound 6) | 0.39 [Virus Titer Quantification] | >10 [Vero E6] | >25.6 | [4] |

| Niclosamide (Reference) | 0.4 [Virus Titer Quantification] | 1.05 [Vero E6] | 2.6 | [4] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Compound | PAMPA Permeability (10⁻⁶ cm/s) | Human Plasma Stability (% remaining after 1h) | Human Liver S9 Stability (% remaining after 1h) | Reference |

| This compound (Compound 6) | 4-20 | >95% | >95% | [3][4] |

| Niclosamide (Reference) | 8.5 | ~80% | ~70% | [4] |

Experimental Protocols

Antiviral Activity Assay (Virus Titer Quantification)

This assay determines the concentration of the compound required to inhibit viral replication by 50% (IC50).

-

Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.

-

Compound Treatment: The cells are pre-treated with serial dilutions of this compound for 2 hours.[4]

-

Virus Infection: A known amount of SARS-CoV-2 (e.g., 100 TCID50) is added to the wells containing the cells and compound.[4]

-

Incubation: The plates are incubated for 24 hours to allow for viral replication.[4]

-

Quantification: The extent of viral replication is quantified by measuring the amount of viral nucleocapsid protein using specific antibodies, typically via an ELISA-based method.[4]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

Cytotoxicity Assay

This assay measures the concentration of the compound that reduces cell viability by 50% (CC50).

-

Cell Seeding: Vero E6 cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Addition: A solution of the test compound in a buffer at a specific pH is added to the donor wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, which contains a buffer solution, and incubated for a set period.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Permeability Calculation: The permeability coefficient is calculated based on the amount of compound that has crossed the artificial membrane over time.

Mechanism of Action

The antiviral mechanism of niclosamide and its analogues, including this compound, is believed to be multifactorial, primarily targeting host cell processes that are essential for viral replication.

Inhibition of Viral Entry

One of the key proposed mechanisms is the inhibition of viral entry into the host cell. This is thought to occur through the inhibition of the host cell protein TMEM16F, a calcium-activated ion channel and scramblase.[3] Inhibition of TMEM16F can prevent the membrane fusion events required for the virus to release its genetic material into the cytoplasm.[3] Additionally, as a protonophore, niclosamide can disrupt pH gradients across cellular membranes, which may interfere with the endosomal acidification necessary for the entry of some viruses.[2]

Modulation of Autophagy

Niclosamide has been shown to induce autophagy by inhibiting S-phase kinase-associated protein 2 (SKP2).[5] This leads to an increase in the levels of the autophagy regulator BECN1, which can enhance the degradation of viral components within the cell.

Signaling Pathway Diagram

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of SARS-CoV-2 nsp14 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro efficacy of a series of rationally designed inhibitors targeting the SARS-CoV-2 non-structural protein 14 (nsp14) N7-methyltransferase (N7-MTase). The information presented is primarily based on the findings reported by Štefek et al. in their 2023 publication in ACS Omega, which details the design, synthesis, and evaluation of these novel antiviral candidates. The compound referred to as "SARS-CoV-2-IN-14" is likely one of the potent inhibitors from this study, such as compound 12q (STM969) , which demonstrated a half-maximal inhibitory concentration (IC50) of 19 nM against the nsp14 MTase.[1][2]

Core Function of SARS-CoV-2 nsp14

The SARS-CoV-2 nsp14 is a bifunctional enzyme crucial for viral replication and immune evasion. It possesses both a 3'-to-5' exoribonuclease (ExoN) proofreading activity and an N7-methyltransferase (N7-MTase) activity. The N7-MTase function is responsible for methylating the 5' cap of viral RNAs, a critical step for RNA stability, efficient translation of viral proteins, and avoidance of host innate immune recognition.[3][4] Inhibition of the nsp14 MTase activity is therefore a promising strategy for the development of novel anti-coronaviral therapeutics.[1][2]

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of selected potent compounds against the SARS-CoV-2 nsp14 methyltransferase, as reported by Štefek et al. (2023).[1][2][5]

| Compound ID | R Group | IC50 (nM) against nsp14 MTase |

| 12q (STM969) | Methyl | 19 |

| 12r | Ethyl | 25 |

| 12s | Propyl | 33 |

| 3b | Methyl | Not specified in abstract |

| 3a | Ethyl | Less potent than 3b |

Experimental Protocols

Inhibition of SARS-CoV-2 nsp14 Methyltransferase Assay

The in vitro inhibitory activity of the compounds against the SARS-CoV-2 nsp14 MTase was determined using an Echo MS system coupled with a Sciex 6500 triple-quadrupole mass spectrometer.[1][2]

Materials:

-

Recombinant SARS-CoV-2 nsp14 protein

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

GpppA RNA cap analog as the methyl acceptor

-

Test compounds (series of purine derivatives)

-

Assay buffer

-

Echo MS system and Sciex 6500 triple-quadrupole mass spectrometer

Procedure:

-

A reaction mixture containing the nsp14 enzyme, SAM, and the GpppA substrate is prepared in the assay buffer.

-

The test compounds are serially diluted to various concentrations.

-

The enzymatic reaction is initiated by adding the enzyme to the mixture of substrates and varying concentrations of the inhibitor.

-

The reaction is incubated for a specific period at a controlled temperature to allow for the methylation of the GpppA substrate.

-

The reaction is then quenched.

-

The amount of methylated product is quantified using the Echo MS system, which allows for rapid and precise measurement.

-

The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Antiviral Activity Assay in Cell Culture

The antiviral efficacy of the nsp14 inhibitors was evaluated in cell-based assays using Vero E6 and Calu-3 cells.[2]

Materials:

-

Vero E6 or Calu-3 cells

-

SARS-CoV-2 virus stock

-

Test compounds

-

Cell culture medium and supplements

-

XTT assay reagents for determining cell viability and cytopathic effect

Procedure:

-

Vero E6 or Calu-3 cells are seeded in 96-well plates and incubated to form a monolayer.

-

The test compounds are prepared in two-fold serial dilutions, starting from a concentration of 100 μM.

-

The diluted compounds are added to the cells.

-

The cells are then infected with SARS-CoV-2.

-

Control wells with uninfected cells are treated with the same dilutions of the compounds to assess cytotoxicity.

-

The plates are incubated for 3 days.

-

The inhibition of the virus-induced cytopathic effect is determined using the XTT assay, which measures the metabolic activity of viable cells.

-

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.[2]

It is important to note that while the compounds showed high potency against the isolated nsp14 enzyme, their antiviral performance in these cell-based assays was reported to be poor.[1][2] This suggests that the role of the nsp14 MTase in viral replication within these specific cell lines may be more complex or that the compounds have poor cell permeability or stability in the cellular environment.[1][2]

Signaling Pathways and Logical Relationships

The SARS-CoV-2 nsp14 protein has been shown to modulate host cell signaling pathways, including the NF-κB and MAPK pathways, to promote a pro-inflammatory environment that may be beneficial for viral replication.[3][6][7]

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the general workflow for assessing the in vitro efficacy of the SARS-CoV-2 nsp14 inhibitors.

References

- 1. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of SARS-CoV-2 nsp14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of representative small molecule inhibitors targeting the non-structural protein 14 (nsp14) of SARS-CoV-2. Nsp14 is a crucial bifunctional enzyme for viral replication, possessing both a 3'-to-5' exoribonuclease (ExoN) activity for proofreading and an N7-methyltransferase (N7-MTase) activity essential for viral RNA capping. These functions make it a prime target for antiviral drug development. This document summarizes quantitative binding data, details experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Binding Affinity of nsp14 Inhibitors

The following table summarizes the in vitro inhibitory activities of several reported non-covalent inhibitors of the SARS-CoV-2 nsp14 methyltransferase (MTase) and exoribonuclease (ExoN) domains.

| Compound ID | Target Domain | Assay Type | IC50 (µM) | Kd (pM) | Reference |

| ZINC475239213 | MTase | Radiometric MTase Assay | 6 | - | |

| ZINC730084824 | MTase | Radiometric MTase Assay | 50 | - | |

| ZINC61142882 | MTase | Radiometric MTase Assay | 20 | - | |

| TDI-015051 | MTase | Not Specified | - | 61 | |

| SS148 | MTase | Radiometric MTase Assay | 0.070 ± 0.006 | - | |

| DS0464 | MTase | Radiometric MTase Assay | 1.1 ± 0.2 | - | |

| 12q (STM969) | MTase | Not Specified | 0.019 | - | |

| Ritonavir | ExoN | In silico (MMGBSA) | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are protocols for commonly cited assays.

Radiometric N7-Methyltransferase (MTase) Assay

This assay quantifies the transfer of a tritiated methyl group from the donor S-adenosylmethionine (SAM) to the viral RNA cap precursor.

Materials:

-

Recombinant SARS-CoV-2 nsp14 protein

-

Biotinylated RNA substrate (e.g., GpppA-RNA)

-

[³H]-SAM (tritiated S-adenosylmethionine)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100

-

Streptavidin-coated scintillant plates (e.g., FlashPlate)

-

Test compounds dissolved in DMSO

-

Sinefungin (pan-MTase inhibitor as a positive control)

-

Microplate reader capable of detecting scintillation

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

-

Enzyme and Substrate Addition: Add a solution containing nsp14 (e.g., 1.5 nM final concentration) and the biotinylated RNA substrate (e.g., 50 nM final concentration) to each well.

-

Initiation of Reaction: Start the reaction by adding [³H]-SAM (e.g., 250 nM final concentration).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20 minutes) to ensure the reaction is in the linear range.

-

Termination and Detection: The reaction is stopped, and the biotinylated RNA is captured on the streptavidin-coated plate. The proximity of the incorporated [³H] to the scintillant on the plate generates a signal that is proportional to the MTase activity.

-

Data Analysis: The signal is measured using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model. A Z'-factor is often calculated using a known inhibitor like sinefungin to assess the assay's suitability for high-throughput screening.

Fluorescence-Based Exoribonuclease (ExoN) Assay

This assay measures the nuclease activity of nsp14 by detecting the cleavage of a fluorescently labeled RNA substrate.

Materials:

-

Recombinant SARS-CoV-2 nsp10/nsp14 complex

-

Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., Cy3-labeled)

-

Assay Buffer: Tris-based buffer with appropriate salts (e.g., MgCl₂)

-

Test compounds dissolved in DMSO

-

EDTA (as a positive control for inhibition)

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: Dispense test compounds into a microplate.

-

Enzyme Addition: Add the nsp10/nsp14 complex (e.g., 5 nM final concentration) to the wells.

-

Substrate Addition: Add the fluorescently labeled dsRNA substrate (e.g., 180 nM final concentration) to initiate the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C).

-

Detection: The cleavage of the dsRNA substrate by the exoribonuclease leads to a change in the fluorescence signal (e.g., an increase in Cy3 fluorescence upon strand separation). The fluorescence is measured kinetically or at a fixed endpoint.

-

Data Analysis: The rate of change in fluorescence or the endpoint fluorescence is used to determine the enzyme activity. IC50 values are determined from the dose-response curves.

Visualizations

SARS-CoV-2 nsp14 Mechanism of Action

The following diagram illustrates the dual enzymatic functions of nsp14 and its role in viral RNA processing, which is a key aspect of the viral life cycle and immune evasion.

Structural Analysis of SARS-CoV-2-IN-14 and its Interaction with 3CLpro: A Review of Available Data

A comprehensive review of scientific literature and available data indicates that while SARS-CoV-2-IN-14 is a potent inhibitor of SARS-CoV-2, there is no direct experimental evidence or published structural analysis of its complex with the 3C-like protease (3CLpro). The primary antiviral mechanism of this compound, a niclosamide analogue, is not attributed to the direct inhibition of 3CLpro.

Recent research has focused on the development of various inhibitors targeting key viral components of SARS-CoV-2 to combat the COVID-19 pandemic. One such area of interest has been the viral main protease, 3CLpro, which is essential for viral replication.[1][2][3] Numerous studies have been conducted to identify and characterize small molecules that can inhibit the activity of this enzyme.

This compound: A Niclosamide Analogue with Antiviral Properties

This compound, also referred to as compound 6 in some studies, has been identified as a potent inhibitor of SARS-CoV-2 with an IC50 value of 0.39 μM. It is a derivative of niclosamide, an anthelmintic drug that has been investigated for its antiviral properties.[4][5][6] The primary mechanisms of action for niclosamide and its analogues against SARS-CoV-2 are reported to be the inhibition of TMEM16F-mediated viral syncytia formation and the induction of autophagy through SKP2 inhibition.[5][7] These mechanisms interfere with viral entry and replication within host cells.

While some computational and in silico studies have explored the potential binding of various niclosamide derivatives to the 3CLpro active site, there is a lack of conclusive experimental data, such as X-ray crystallography or cryo-electron microscopy, to confirm a direct interaction and elucidate the structural basis of inhibition for this compound specifically.

Distinguishing this compound from Direct 3CLpro Inhibitors

It is crucial to distinguish this compound from other compounds that have been explicitly designed and confirmed as direct inhibitors of 3CLpro. For instance, a different molecule designated as SARS-CoV-2 3CLpro-IN-14 (compound 11j) has been reported as a direct and orally active inhibitor of the SARS-CoV-2 3CLpro. This highlights the importance of precise nomenclature in identifying the specific molecular entity and its validated biological target.

Data on 3CLpro Inhibition by Other Compounds

For the purpose of providing context on the structural analysis of 3CLpro inhibitor complexes, the following table summarizes representative data for well-characterized 3CLpro inhibitors. This data is for illustrative purposes and does not pertain to this compound.

| Inhibitor | PDB ID | Resolution (Å) | Inhibition Constant (IC50/Ki) |

| Nirmatrelvir | 7RFW | 1.60 | Ki: 3.1 nM |

| Boceprevir | 6WNP | 2.10 | IC50: 8.1 µM |

| Telaprevir | 6XFN | 1.90 | IC50: 21.4 µM |

| GC376 | 6WTJ | 2.20 | IC50: 0.04 µM |

Experimental Protocols for 3CLpro Structural and Inhibition Studies

The following are generalized experimental protocols typically employed in the structural and functional characterization of 3CLpro inhibitors. These methods would be necessary to definitively determine the interaction, if any, between this compound and 3CLpro.

Protein Expression and Purification of 3CLpro

A common workflow for obtaining purified 3CLpro for structural and enzymatic assays is outlined below.

Caption: Workflow for the expression and purification of SARS-CoV-2 3CLpro.

Enzymatic Assay for 3CLpro Inhibition

A Förster Resonance Energy Transfer (FRET)-based assay is frequently used to measure the enzymatic activity of 3CLpro and determine the inhibitory potency of compounds.

References

- 1. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Profile of SARS-CoV-2-IN-14: A Technical Guide

Disclaimer: Extensive searches for a compound specifically designated "SARS-CoV-2-IN-14" have yielded no publicly available data regarding its chemical structure, mechanism of action, or any associated in vitro studies. The following guide is a structured template based on common methodologies for assessing the cytotoxicity of antiviral compounds. The experimental details and data presented herein are illustrative and intended to serve as a framework for researchers when such a compound and its data become available.

Introduction

The rapid evaluation of novel antiviral therapeutics is paramount in response to the global health challenge posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). A critical initial step in the drug development process is the characterization of a compound's cytotoxicity profile. This assessment determines the therapeutic window—the concentration range at which the compound is effective against the virus without causing significant harm to host cells. This document outlines the essential experimental protocols, data presentation formats, and conceptual signaling pathways for establishing the initial cytotoxicity of a putative antiviral agent, hypothetically named this compound.

Quantitative Cytotoxicity Data

A crucial aspect of preclinical assessment is the quantitative determination of a compound's effect on cell viability. This data is typically summarized in tables to facilitate comparison across different cell lines and experimental conditions. The 50% cytotoxic concentration (CC50) is a key metric, representing the compound concentration that reduces cell viability by 50%.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | CC50 (µM) |

| Vero E6 | African green monkey kidney epithelial | MTT | 48 | > 100 |

| Caco-2 | Human colorectal adenocarcinoma epithelial | CellTiter-Glo® | 48 | 85.2 |

| Calu-3 | Human lung adenocarcinoma epithelial | LDH Release | 72 | 92.7 |

| A549-hACE2 | Human lung carcinoma epithelial (hACE2) | Neutral Red Uptake | 48 | > 100 |

| HEK293T | Human embryonic kidney epithelial | CellTiter-Glo® | 48 | 78.5 |

Table 2: Antiviral Activity and Selectivity Index of this compound

The Selectivity Index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | WA1/2020 | 1.2 | > 100 | > 83.3 |

| Calu-3 | Delta (B.1.617.2) | 2.5 | 92.7 | 37.1 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cytotoxicity findings.

2.1. Cell Culture and Maintenance Vero E6, Caco-2, Calu-3, and HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. A549-hACE2 cells are maintained in the same medium with the addition of a selection antibiotic like puromycin to ensure stable ACE2 expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Cytotoxicity Assays To determine the CC50 values, cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for 48 to 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: After incubation, the medium is removed, and MTT solution is added to each well. Following a 4-hour incubation, the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. After the treatment period, the 96-well plate is equilibrated to room temperature. CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation to stabilize the luminescent signal, luminescence is recorded using a luminometer.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from the cytosol of damaged cells into the culture medium. After treatment, the cell culture supernatant is collected and transferred to a new plate. The LDH assay reaction mixture is added, and after incubation, the absorbance is measured at 490 nm. The level of cytotoxicity is proportional to the amount of LDH released.

2.3. Antiviral Cytopathic Effect (CPE) Assay To determine the EC50 value, confluent cell monolayers in 96-well plates are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01 to 0.1.[1] Simultaneously, the cells are treated with serial dilutions of this compound. After a 48-72 hour incubation period, the viral cytopathic effect is quantified. This can be done visually or by using a cell viability assay like CellTiter-Glo® to measure the protection against virus-induced cell death.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and potential mechanisms of action.

References

SARS-CoV-2-IN-14: A Technical Guide on its Impact on Viral Replication Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-14 is a potent, orally available inhibitor of SARS-CoV-2, identified as a niclosamide analog. Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant antiviral activity against a broad range of viruses, including SARS-CoV-2 and its variants of concern. This technical guide provides a comprehensive overview of the effects of this compound and its parent compound, niclosamide, on the replication kinetics of SARS-CoV-2. The information presented herein is curated from publicly available research and is intended to serve as a foundational resource for further investigation and development of this promising antiviral candidate.

Mechanism of Action

The antiviral activity of niclosamide and its analogs, including this compound, is multifaceted, targeting multiple host-dependent pathways essential for viral replication. This polypharmacological profile reduces the likelihood of viral resistance. The primary mechanisms of action include:

-

Inhibition of Viral Entry: Niclosamide has been shown to block the endocytosis-mediated entry of SARS-CoV-2 into host cells.[1] This is achieved, in part, by neutralizing the pH of endosomes, a critical step for the fusion of the viral envelope with the endosomal membrane.[2]

-

Modulation of Autophagy: SARS-CoV-2 manipulates the host cell's autophagy process to facilitate its replication. Niclosamide can modulate this pathway, thereby interfering with the formation of viral replication complexes.[1][3][4] Specifically, it has been shown to down-regulate the expression of S-phase kinase-associated protein 2 (SKP2), leading to an increase in Beclin-1 (BECN1) levels, a key protein in the autophagy process.

-

Disruption of Syncytia Formation: A hallmark of SARS-CoV-2 infection is the formation of syncytia, or large multinucleated cells, which facilitates cell-to-cell spread of the virus. Niclosamide inhibits the activity of the host cell calcium-dependent scramblase TMEM16F, which is crucial for the spike protein-mediated fusion of infected cells with neighboring healthy cells.[1]

-

Modulation of Host Signaling Pathways: Niclosamide has been reported to influence several signaling pathways that are often hijacked by viruses for their replication, including the mTOR and NF-κB pathways.[2][4] By modulating these pathways, niclosamide can create an intracellular environment that is less conducive to viral propagation.

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and its parent compound, niclosamide, against SARS-CoV-2.

Table 1: In Vitro Efficacy of this compound and Analogs

| Compound | IC50 (µM) | Cell Line | Viral Strain | Reference |

| This compound (Compound 6) | 0.39 | Vero | SARS-CoV-2 | [5] |

| Compound 5 | 0.057 | Vero | SARS-CoV-2 | [5] |

| Compound 10 | 0.38 | Vero | SARS-CoV-2 | [5] |

| Compound 11 | 0.49 | Vero | SARS-CoV-2 | [5] |

Table 2: In Vitro Efficacy of Niclosamide Against SARS-CoV-2 Variants

| Viral Strain | IC50 (nM) | Cell Line | Reference |

| WA1 (Wildtype) | 1664 ± 149 | VeroE6 | [1] |

| B.1.1.7 (Alpha) | 298 ± 23 | VeroE6 | [1] |

| B.1.351 (Beta) | 440 ± 21 | VeroE6 | [1] |

| P.1 (Gamma) | 399 ± 34 | VeroE6 | [1] |

| B.1.617.2 (Delta) | 774 ± 58 | VeroE6 | [1] |

| Wuhan D614G | 130 | VeroE6 TMPRSS2 | [6] |

| B.1.1.7 (Alpha) | 80 | VeroE6 TMPRSS2 | [6] |

| B.1.351 (Beta) | 70 | VeroE6 TMPRSS2 | [6] |

| B.1.617.2 (Delta) | 80 | VeroE6 TMPRSS2 | [6] |

Effect on Viral Replication Kinetics

While specific time-course studies for this compound are not yet publicly available, studies on its parent compound, niclosamide, provide valuable insights into its impact on the kinetics of viral replication.

A study investigating the effect of niclosamide on SARS-CoV-2 genome copy number and infectious virion production at 16 and 48 hours post-infection revealed the following:

-

Viral Genome Copies: The addition of niclosamide did not significantly impact the number of viral genome copies at either 16 or 48 hours.[7]

-

Infectious Virion Production: Niclosamide significantly reduced the production of infectious virions (PFU/mL) at 48 hours post-infection.[7] A trend towards reduction was also observed at 16 hours, though it was not statistically significant.[7]

These findings suggest that while this compound may not directly inhibit the replication of the viral genome, it likely interferes with the later stages of the viral life cycle, such as virion assembly and release, leading to a significant reduction in the production of infectious viral particles over time.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of niclosamide and its analogs.

Antiviral Assay (IC50 Determination)

Objective: To determine the concentration of the compound that inhibits 50% of viral replication.

Materials:

-

VeroE6 or VeroE6-TMPRSS2 cells

-

SARS-CoV-2 virus stock

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2.5% Fetal Bovine Serum (FBS)

-

Test compound (this compound or niclosamide)

-

Control compound (e.g., Remdesivir)

-

Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

-

Seed VeroE6 or VeroE6-TMPRSS2 cells in 96-well plates at a density of 5x10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in assay medium.

-

Add the diluted compound to the cells in triplicate. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

After a 15-minute pre-incubation with the compound, add the SARS-CoV-2 virus stock at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess the cytopathic effect (CPE) visually or quantify viral replication by measuring viral RNA (qRT-PCR) or viral protein expression (e.g., immunofluorescence assay for Nucleocapsid protein).

-

Determine cell viability in parallel plates using a suitable assay to calculate the 50% cytotoxic concentration (CC50).

-

Calculate the IC50 value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Viral Replication Kinetics Assay

Objective: To evaluate the effect of the compound on the rate of viral replication over time.

Materials:

-

VeroE6 cells

-

SARS-CoV-2 virus stock

-

24-well cell culture plates

-

DMEM with 2% FBS

-

Test compound

-

Trizol reagent for RNA extraction

-

qRT-PCR reagents and primers/probes for SARS-CoV-2 gene (e.g., N gene)

Procedure:

-

Seed VeroE6 cells in 24-well plates and incubate until confluent.

-

Infect the cells with SARS-CoV-2 at a specific MOI.

-

After a 1-hour adsorption period, wash the cells to remove unbound virus and add fresh medium containing either the test compound at a specific concentration or a vehicle control (e.g., DMSO).

-

At various time points post-infection (e.g., 0, 8, 16, 24, 48, 72 hours), harvest the cell culture supernatant and/or the cells.

-

Extract viral RNA from the supernatant or total RNA from the cells using Trizol reagent.

-

Quantify the amount of viral RNA at each time point using qRT-PCR.

-

Plot the viral RNA levels (e.g., genome copies/mL) against time for both the treated and untreated samples to visualize the effect of the compound on viral replication kinetics.

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle that is inhibited by the compound.

Materials:

-

VeroE6 cells

-

SARS-CoV-2 virus stock

-

96-well plates

-

Test compound

Procedure:

-

Seed VeroE6 cells in 96-well plates.

-

Design the experiment with different treatment windows:

-

Pre-treatment: Add the compound to the cells for a specific period (e.g., 2 hours) before infection, then wash and infect.

-

Co-treatment: Add the compound and the virus to the cells simultaneously.

-

Post-treatment: Infect the cells first, and then add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).

-

-

After the respective treatments, incubate the plates for a defined period (e.g., 24 or 48 hours).

-

Quantify viral replication as described in the antiviral assay protocol.

-

Analyze the results to determine at which stage the compound exhibits its maximum inhibitory effect. Inhibition during pre-treatment suggests an effect on viral entry, while inhibition during post-treatment points to an effect on post-entry events like replication or assembly.

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Proposed multi-target mechanism of action of this compound.

Experimental Workflow: Viral Replication Kinetics Assay

Caption: Workflow for assessing the effect on viral replication kinetics.

Conclusion

This compound, as a niclosamide analog, holds significant promise as an antiviral agent against SARS-CoV-2. Its multi-targeted mechanism of action, which includes the inhibition of viral entry, modulation of autophagy, and disruption of cell-to-cell spread, makes it a robust candidate for combating COVID-19. The available quantitative data for its parent compound and analogs demonstrate potent in vitro efficacy against various SARS-CoV-2 variants. While further studies are required to elucidate the precise replication kinetics of this compound, the existing evidence strongly supports its continued investigation and development as a potential therapeutic for COVID-19. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to combat the ongoing global health challenge posed by SARS-CoV-2.

References

- 1. researchgate.net [researchgate.net]

- 2. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scielo.br [scielo.br]

- 6. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of SARS-CoV-2-IN-14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ongoing global health challenge posed by SARS-CoV-2 and its emerging variants necessitates the development of novel antiviral therapeutics. Among the promising candidates, SARS-CoV-2-IN-14, a niclosamide analogue, has demonstrated potent inhibitory activity against the virus. This technical guide provides an in-depth exploration of the antiviral spectrum of this compound, detailing its efficacy, underlying mechanisms, and the experimental protocols utilized for its evaluation.

Quantitative Antiviral Activity

This compound, also identified as compound 6 in foundational research, is a potent inhibitor of SARS-CoV-2.[1][2] As a niclosamide analogue, it has shown improved stability in human plasma and liver S9 enzyme assays compared to the parent compound, suggesting potentially enhanced bioavailability and a longer half-life when administered orally.[1][2]

The antiviral efficacy of this compound and its related analogues has been quantified against various SARS-CoV-2 strains. The data, summarized below, highlights its potential as a broad-spectrum antiviral agent against coronaviruses.

| Compound | Virus Strain | Cell Line | IC50 (μM) | Cytotoxicity (CC50 in μM) | Selectivity Index (SI) | Reference |

| This compound (Compound 6) | SARS-CoV-2 (hCoV19/Taiwan/4/2020) | Vero E6 | 0.39 | >10 | >25.6 | [2] |

| Niclosamide (Parent Compound) | SARS-CoV-2 (hCoV19/Taiwan/4/2020) | Vero E6 | 0.4 | >10 | >25 | [2] |

| Compound 5 | SARS-CoV-2 (hCoV19/Taiwan/4/2020) | Vero E6 | 0.057 | >10 | >175.4 | [2] |

| Compound 10 | SARS-CoV-2 (hCoV19/Taiwan/4/2020) | Vero E6 | 0.38 | >10 | >26.3 | [2] |

| Compound 11 | SARS-CoV-2 (hCoV19/Taiwan/4/2020) | Vero E6 | 0.49 | >10 | >20.4 | [2] |

Niclosamide, the parent compound of this compound, has demonstrated conserved potency against several SARS-CoV-2 variants of concern, including the Alpha (B.1.1.7), Beta (B.1.351), and Delta (B.1.617.2) variants.[3] This suggests that its analogues, such as this compound, may also retain efficacy against emerging strains.[4]

Mechanism of Action: A Multi-pronged Antiviral Strategy

The antiviral activity of niclosamide and its analogues, including this compound, is believed to be multifactorial, targeting host cell pathways that are crucial for viral replication. This host-directed mechanism makes the development of viral resistance less likely.[4] The key mechanisms include:

-

Inhibition of Viral Entry: Niclosamide can block receptor-mediated endocytosis, a primary route of entry for SARS-CoV-2 into host cells.[5]

-

Induction of Autophagy: The compound has been shown to inhibit S-Phase kinase-associated protein 2 (SKP2), leading to an increase in BECN1 levels and the induction of autophagy, which can suppress viral replication.[6]

-

Inhibition of Viral-Induced Syncytia Formation: A hallmark of SARS-CoV-2 infection is the formation of syncytia (large, multinucleated cells), which facilitates viral spread. Niclosamide inhibits the TMEM16F protein, a calcium-dependent ion channel involved in this process.[2][7]

-

Modulation of Host Signaling Pathways: Niclosamide has been reported to inhibit several signaling pathways, including NF-κB, which can impact the host's inflammatory response to the virus.[8]

Experimental Protocols

The evaluation of this compound and its analogues involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Antiviral Efficacy and Cytotoxicity Assay (CPE-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) of the compound.

Methodology:

-

Cell Culture: Vero E6 cells, known for their high expression of the ACE2 receptor, are seeded in 96-well plates and cultured to confluence.[2]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in culture medium.

-

Pre-treatment: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are incubated for 2 hours.[2]

-

Viral Infection: A suspension of SARS-CoV-2 (e.g., hCoV19/Taiwan/4/2020 strain) at a multiplicity of infection (MOI) of 0.01 is added to the wells.[6]

-

Incubation: The plates are incubated for 24-72 hours to allow for viral replication and the development of cytopathic effects (CPE).

-

Quantification:

-

Antiviral Efficacy (IC50): The extent of viral replication is quantified by staining for the viral nucleocapsid protein using a specific antibody. The IC50 value is calculated from the dose-response curve.[2]

-

Cytotoxicity (CC50): Cell viability is assessed using the MTT assay. The CC50 value is determined from the dose-response curve of compound-treated, uninfected cells.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.

In Vitro Stability Assays

Objective: To assess the metabolic stability of the compound in human plasma and liver microsomes.

Methodology:

-

Human Plasma Stability:

-

The compound is incubated with human plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

The reaction is quenched, and the concentration of the remaining compound is quantified by LC-MS/MS.

-

-

Human Liver S9 Stability:

-

The compound is incubated with human liver S9 fraction in the presence of NADPH at 37°C.

-

Samples are collected at different time intervals.

-

The reaction is stopped, and the remaining compound concentration is determined using LC-MS/MS.[2]

-

TMEM16F Inhibition Assay

Objective: To confirm the inhibitory effect of the compound on TMEM16F-mediated phosphatidylserine externalization, which is crucial for syncytia formation.

Methodology:

-

Cell Culture and Transfection: Cells are co-transfected with plasmids expressing the SARS-CoV-2 spike protein and a fluorescent reporter.

-

Compound Treatment: The transfected cells are treated with this compound.

-

Induction of Phosphatidylserine Externalization: Calcium ionophores are used to induce the externalization of phosphatidylserine.

-

Fluorescence Microscopy: The externalized phosphatidylserine is stained with fluorescently labeled Annexin V and visualized using fluorescence microscopy.

-

Analysis: The reduction in Annexin V staining in compound-treated cells compared to controls indicates inhibition of TMEM16F.[2]

Conclusion

This compound, a novel niclosamide analogue, has emerged as a potent inhibitor of SARS-CoV-2 with a promising preclinical profile. Its multi-targeted mechanism of action, directed at host cellular pathways, suggests a high barrier to the development of viral resistance. The improved metabolic stability of this compound compared to its parent compound, niclosamide, further enhances its potential as a therapeutic candidate. Further in vivo studies are warranted to fully elucidate its pharmacokinetic properties and clinical efficacy in the treatment of COVID-19. This technical guide provides a foundational understanding of the antiviral spectrum and characteristics of this compound for the scientific and drug development communities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of SARS-CoV-2-IN-14

Disclaimer: The following information on SARS-CoV-2-IN-14 is based on currently available data from a single primary research publication. This document is intended for research, scientific, and drug development professionals. The compound is investigational and not approved for clinical use.

Introduction

This compound, also identified as "compound 6" in its primary research publication, is a novel niclosamide analogue developed as a potent inhibitor of SARS-CoV-2. Niclosamide, an FDA-approved anthelmintic drug, has demonstrated anti-SARS-CoV-2 activity but is limited by poor bioavailability and stability. This compound was designed to overcome these limitations, exhibiting enhanced stability in human plasma and liver S9 enzyme assays, suggesting potentially improved pharmacokinetic properties.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its in vitro antiviral potency against SARS-CoV-2.

In Vitro Antiviral Activity

This compound has demonstrated significant inhibitory effects on SARS-CoV-2 replication in cell-based assays. The key pharmacodynamic parameter is its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Value (µM) | Cell Line |

| IC50 | 0.39 | Vero E6 |

| CC50 | >20 | Vero E6 |

| Selectivity Index (SI) | >51.28 | - |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/IC50

Mechanism of Action

The proposed mechanism of action for this compound, similar to its parent compound niclosamide, involves the inhibition of the host protein TMEM16F.

TMEM16F is a calcium-activated ion channel and phospholipid scramblase. The SARS-CoV-2 spike protein can activate TMEM16F, leading to the externalization of phosphatidylserine on the cell surface. This process is crucial for the formation of syncytia (cell-cell fusion), a hallmark of SARS-CoV-2-induced cytopathic effects and viral spread. By inhibiting TMEM16F, this compound is believed to block this spike protein-induced syncytia formation, thereby inhibiting viral propagation.

Proposed mechanism of action of this compound.

Pharmacokinetics

Currently, there is no in vivo pharmacokinetic data available for this compound in the public domain. The available information is limited to in vitro stability studies.

In Vitro Stability

This compound has shown significantly improved stability in human plasma and human liver S9 fractions compared to niclosamide, suggesting a potential for better bioavailability and a longer half-life in vivo.

Table 2: In Vitro Stability of this compound

| Matrix | Incubation Time (h) | Remaining Compound (%) |

| Human Plasma | 48 | 71 |

| Human Liver S9 | 1 | 33 |

Experimental Protocols

The following are generalized protocols for the key experiments cited. The specific parameters for this compound may have varied.

In Vitro Antiviral Activity Assay (IC50 Determination)

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: this compound is serially diluted to various concentrations in the cell culture medium.

-

Infection: The cell culture medium is removed, and the cells are infected with a SARS-CoV-2 suspension at a specific multiplicity of infection (MOI).

-

Treatment: After a viral adsorption period, the virus-containing medium is removed, and the prepared dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.

-

Quantification of Viral Inhibition: The extent of viral replication is quantified. This can be done through various methods, such as:

-

Cytopathic Effect (CPE) Reduction Assay: Visually scoring the virus-induced cell death and morphological changes.

-

Viral RNA Quantification: Using RT-qPCR to measure the amount of viral RNA in the supernatant.

-

Immunofluorescence Assay (IFA): Staining for viral proteins (e.g., nucleocapsid protein) and quantifying the number of infected cells.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for IC50 determination of this compound.

Human Plasma Stability Assay

-

Compound Incubation: A solution of this compound at a known concentration is incubated in human plasma at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

-

Protein Precipitation: The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.

Human Liver S9 Stability Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver S9 fraction, a buffer solution (e.g., phosphate buffer), and cofactors necessary for metabolic enzyme activity (e.g., NADPH for Phase I enzymes, UDPGA for Phase II enzymes).

-

Compound Incubation: this compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.

-

Time Points: Aliquots are collected at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent.

-

Sample Processing: The samples are centrifuged to remove precipitated proteins and enzymes.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant is quantified using LC-MS/MS.

-

Data Analysis: The percentage of the compound remaining over time is determined, and from this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of COVID-19. Its potent in vitro antiviral activity and improved stability profile compared to niclosamide warrant further investigation. Future studies should focus on:

-

In vivo pharmacokinetic studies in animal models to determine key parameters such as bioavailability, distribution, metabolism, and excretion.

-

In vivo efficacy studies in relevant animal models of SARS-CoV-2 infection to assess its therapeutic potential.

-

Detailed mechanistic studies to further elucidate its interaction with TMEM16F and explore other potential antiviral mechanisms.

-

Safety and toxicology studies to establish a comprehensive safety profile.

The successful completion of these studies will be crucial in determining the potential of this compound for clinical development as a treatment for COVID-19.

Methodological & Application

Application Notes & Protocols: In Vitro Antiviral Assay for SARS-CoV-2 Main Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical need for effective antiviral therapeutics. A key target for the development of these antiviral agents is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins required for viral replication and transcription.[2][4][5] Inhibition of Mpro activity can effectively halt viral replication, making it a prime target for antiviral drug development.[3][6]

This document provides a detailed protocol for the in vitro evaluation of potential SARS-CoV-2 Mpro inhibitors, using "SARS-CoV-2-IN-14" as a representative compound. The protocols described herein cover enzymatic assays to determine direct inhibition of Mpro, cell-based assays to assess antiviral efficacy in a cellular context, and cytotoxicity assays to evaluate the therapeutic window of the compound.

Signaling Pathway of SARS-CoV-2 Main Protease

The SARS-CoV-2 Mpro is a cysteine protease that plays a crucial role in the viral replication cycle.[1][7] Upon entry into the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that form the replicase-transcriptase complex (RTC).[4][5] The inhibition of Mpro blocks this processing, thereby preventing the formation of the RTC and inhibiting viral replication.

Caption: SARS-CoV-2 Mpro signaling pathway and point of inhibition.

Experimental Protocols

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.[2][4]

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

This compound

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 20 µL of recombinant Mpro enzyme, and 10 µL of the compound dilution or solvent control.

-

For the positive control, add a known Mpro inhibitor like GC376.[6]

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the FRET substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at 1-minute intervals for 30 minutes.[8]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

| Compound | IC50 (nM)[2] |

| This compound | User Defined |

| GC376 (Positive Control) | 37.4 |

| MI-21 (Reference) | 7.6 |

| MI-23 (Reference) | 7.6 |

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the antiviral activity of the compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in susceptible cell lines.[9]

Materials:

-

Vero E6 or A549-ACE2 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

-

This compound

-

Remdesivir (Positive Control)[10]

-